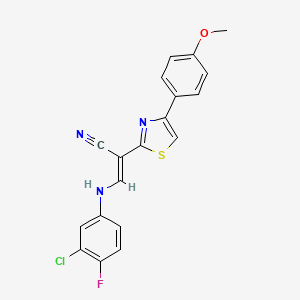

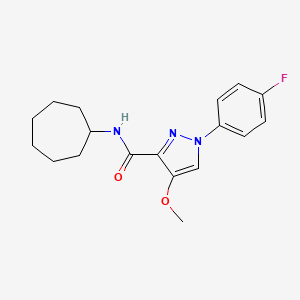

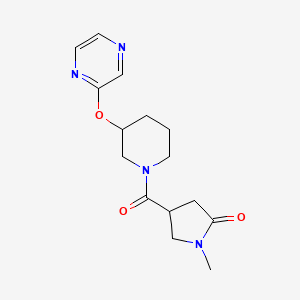

![molecular formula C14H13ClO2 B2840924 4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 637750-25-5](/img/structure/B2840924.png)

4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one” is a derivative of 2H/4H-chromene , an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . It is a thiol-reactive, cell-permeant fluorescent probe that easily passes through cell membranes .

Synthesis Analysis

The synthesis of 2H/4H-chromene analogs, which “this compound” is part of, has been achieved through several routes . For instance, the green catalyst 3-nitrophenylboronic acid method was employed for the preparation of 2-amino-4H-chromenes through the multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the 2H/4H-chromene structure . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen . 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

4-(Chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one derivatives have been explored for their synthesis methodologies and potential biological activities. Modified coumarins, including the mentioned compound, have been synthesized through various chemical reactions, including Mannich base formation. These compounds have shown promising pharmacological properties, such as stimulatory effects on the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities in pharmacological screenings (Garazd et al., 2002).

Fluorinated Derivatives Synthesis

Fluorinated derivatives of 4H-benzo[h]chromen-4-one, closely related to the chloromethyl compound, have been synthesized to explore their potential applications in various fields. These fluorinated compounds are obtained through one-pot aldolization and intramolecular reactions, highlighting the versatility and reactivity of the chromenone backbone in creating novel molecules with potential utility in medicinal chemistry and material sciences (Médebielle et al., 2008).

Structural and Interaction Studies

The crystal structure and molecular interactions of derivatives of 4H-chromen-4-one, including chloromethyl variants, have been extensively studied to understand their chemical and physical properties better. These studies contribute to the design of new compounds with desired properties for applications in drug design, materials science, and other areas (Ishikawa & Watanabe, 2014).

Antimicrobial Activities

Compounds structurally similar to this compound have been investigated for their antimicrobial activities. These studies are crucial for identifying new potential antimicrobial agents in response to the growing concern over antibiotic resistance. The crystal structure and docking studies of these compounds provide insights into their mechanism of action and potential for development as antimicrobial drugs (Okasha et al., 2022).

Eigenschaften

IUPAC Name |

4-(chloromethyl)-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c15-8-11-7-14(16)17-13-6-10-4-2-1-3-9(10)5-12(11)13/h5-7H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZIJOCDAWDYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

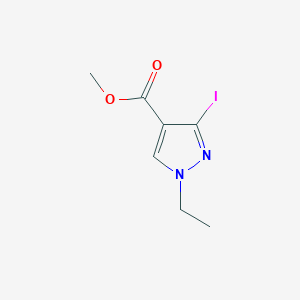

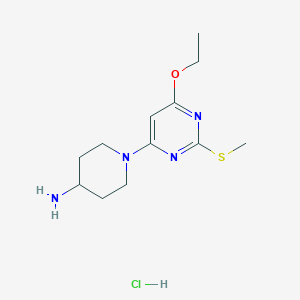

![N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2840845.png)

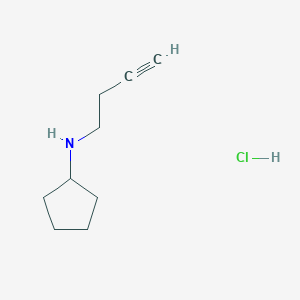

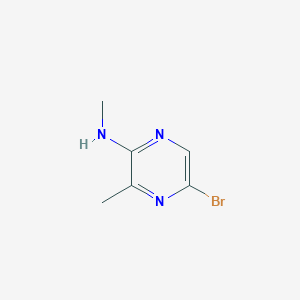

![N-(2,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2840846.png)

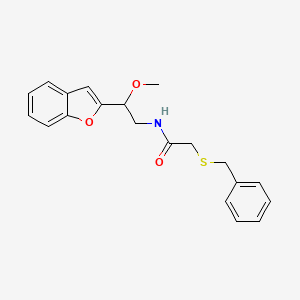

![N-Ethyl-N-[2-[4-(1,3-oxazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2840848.png)

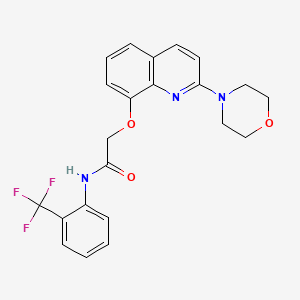

![1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2840857.png)